molecular formula C15H8BrF2N B3185811 4-Bromo-5,7-difluoro-2-phenylquinoline CAS No. 1189106-35-1

4-Bromo-5,7-difluoro-2-phenylquinoline

Cat. No.: B3185811
CAS No.: 1189106-35-1
M. Wt: 320.13 g/mol
InChI Key: HTRIZCXQEFMNSR-UHFFFAOYSA-N
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Description

4-Bromo-5,7-difluoro-2-phenylquinoline is a halogenated quinoline derivative characterized by a bromine atom at position 4, fluorine atoms at positions 5 and 7, and a phenyl group at position 2 of the quinoline core.

Properties

CAS No.

1189106-35-1

Molecular Formula

C15H8BrF2N

Molecular Weight

320.13 g/mol

IUPAC Name

4-bromo-5,7-difluoro-2-phenylquinoline

InChI

InChI=1S/C15H8BrF2N/c16-11-8-13(9-4-2-1-3-5-9)19-14-7-10(17)6-12(18)15(11)14/h1-8H

InChI Key

HTRIZCXQEFMNSR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=CC(=C3)F)F)C(=C2)Br

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=CC(=C3)F)F)C(=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The table below compares key parameters of 4-Bromo-5,7-difluoro-2-phenylquinoline with five analogues:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Predicted/Reported Properties
4-Bromo-5,7-difluoro-2-phenylquinoline C₁₅H₈BrF₂N ~324.14 Br (C4), F (C5/C7), Ph (C2) High lipophilicity, potential biofilm inhibition
4-Chloro-5,7-difluoro-2-phenylquinoline C₁₅H₈ClF₂N 275.68 Cl (C4), F (C5/C7), Ph (C2) Lower molar mass vs. Br analogue; industrial availability
4-Bromo-5,7-difluoro-2-propylquinoline C₁₂H₁₀BrF₂N 286.12 Br (C4), F (C5/C7), Pr (C2) Density: 1.50 g/cm³; pKa: 2.03
2-Bromo-5,7-dimethoxy-4-phenylquinoline C₁₇H₁₃BrN₂O₂ 369.20 Br (C2), OMe (C5/C7), Ph (C4) Dihedral angles: 55.15°–66.34°; hydrogen-bonded tetramers
4-Bromo-5,7-dichloro-2-propylquinoline hydrobromide C₁₂H₁₁Br₂Cl₂N 399.94 Br (C4), Cl (C5/C7), Pr (C2), HBr Salt form enhances solubility; dichloro increases reactivity
Key Observations:
  • Substituent Position : The 2-phenyl group in the target compound introduces steric hindrance and π-π interactions absent in 2-propyl or 2-methyl analogues .
  • Crystallography: In 2-Bromo-5,7-dimethoxy-4-phenylquinoline, dihedral angles between the quinoline core and phenyl ring (55.15°–66.34°) and intermolecular C–H⋯N/O hydrogen bonds stabilize crystal packing . Similar interactions are likely in the target compound but modulated by fluorine’s electronegativity.

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